Regioselective Advantage: 8-Carboxylate Ester Provides a Unique Synthetic Handle
Ethyl 2,6-dichloro-9H-purine-8-carboxylate possesses a functional group at the 8-position, which is distinct from the more common 9-alkylated or unsubstituted purines. This substitution pattern allows for regioselective transformations that are not possible with 9-substituted analogs. For instance, the 8-carboxylate ester can be selectively reduced or hydrolyzed, enabling diversification of the purine scaffold without affecting the 2,6-dichloro motif [1]. In contrast, the comparator ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate (CAS 171827-50-2) has an ethyl acetate group at the 9-position, which drastically alters the spatial orientation of the ester functionality and precludes 8-position derivatization .
| Evidence Dimension | Position of carboxylate ester substitution |
|---|---|
| Target Compound Data | 8-position (C8-carboxylate) |
| Comparator Or Baseline | Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate (9-position acetate) |
| Quantified Difference | Regioisomeric (C8 vs. N9 substitution) leading to fundamentally different chemical reactivity and 3D conformation |
| Conditions | Structural analysis based on IUPAC nomenclature and SMILES notation |
Why This Matters
This regiochemical difference directly impacts the compound's utility in multi-step syntheses, as the 8-position ester can be orthogonally manipulated while retaining the 2,6-dichloro groups for subsequent nucleophilic aromatic substitution.
- [1] PubChem. (2025). Ethyl 2,6-dichloro-9H-purine-8-carboxylate (SMILES: CCOC(=O)C1=NC2=C(N1)C(=NC(=N2)Cl)Cl). PubChem CID 130140990. View Source
